molecular formula C7H6Cl2S B1597087 2,3-Dichlorothioanisole CAS No. 17733-25-4

2,3-Dichlorothioanisole

Cat. No.: B1597087
CAS No.: 17733-25-4
M. Wt: 193.09 g/mol
InChI Key: YSQBVIAGPLXQJH-UHFFFAOYSA-N
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Description

2,3-Dichlorothioanisole is an organic compound with the molecular formula C7H6Cl2S and a molecular weight of 193.09 g/mol. It is a derivative of thioanisole, where two chlorine atoms are substituted at the 2 and 3 positions of the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorothioanisole can be synthesized through the chlorination of thioanisole. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors where thioanisole is continuously fed, and chlorine gas is introduced in a controlled manner. The reaction mixture is then purified to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorothioanisole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous ether or alcohol solvents.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH3) in methanol solvent.

Major Products Formed:

  • Oxidation: Produces carboxylic acids or ketones depending on the extent of oxidation.

  • Reduction: Yields corresponding alcohols or amines.

  • Substitution: Results in the formation of various substituted thioanisoles.

Scientific Research Applications

2,3-Dichlorothioanisole is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a probe in biological studies. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

  • Biology: Employed as a molecular probe to study biological processes and interactions.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

2,3-Dichlorothioanisole is similar to other dichlorothioanisole derivatives, such as 3,5-Dichlorothioanisole. its unique substitution pattern at the 2 and 3 positions gives it distinct chemical and physical properties compared to other isomers. This uniqueness makes it particularly useful in specific research and industrial applications.

Comparison with Similar Compounds

  • 3,5-Dichlorothioanisole

  • 2,4-Dichlorothioanisole

  • 2,6-Dichlorothioanisole

Properties

IUPAC Name

1,2-dichloro-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2S/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQBVIAGPLXQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938922
Record name 1,2-Dichloro-3-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17733-25-4
Record name 1,2-Dichloro-3-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17733-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dichloro-3-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017733254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloro-3-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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